Doxofylline-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

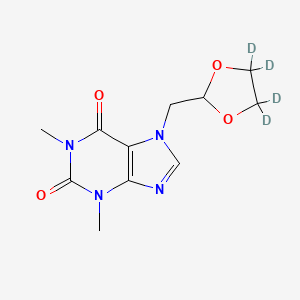

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

270.28 g/mol |

IUPAC Name |

1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |

InChI Key |

HWXIGFIVGWUZAO-KHORGVISSA-N |

Isomeric SMILES |

[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H] |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |

Origin of Product |

United States |

Foundational & Exploratory

Doxofylline-d4: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Doxofylline-d4 is the deuterated analogue of Doxofylline, a xanthine derivative utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, renders this compound an invaluable tool in analytical and clinical research. Its primary application is as an internal standard for the highly accurate quantification of Doxofylline in biological matrices during pharmacokinetic and drug metabolism studies.[2] The mass difference introduced by the four deuterium atoms allows for clear differentiation between the analyte (Doxofylline) and the standard in mass spectrometry-based assays, without significantly altering the chemical properties.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and its application in a representative experimental protocol. It also details the mechanism of action of the parent compound, Doxofylline.

Chemical Identity and Properties of this compound

This compound is structurally identical to Doxofylline, with the exception of four hydrogen atoms on the dioxolane ring being substituted with deuterium atoms.

Chemical Structure

This compound

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | [4] |

| CAS Number | 1346599-13-0 | [4] |

| Molecular Formula | C₁₁H₁₀D₄N₄O₄ | [4] |

| Molecular Weight | 270.28 g/mol | [4] |

| Accurate Mass | 270.13 | [4] |

| Isotopic Enrichment | ≥98% | [3] |

The Parent Compound: Doxofylline

Doxofylline is a methylxanthine derivative with a dioxolane group at the N7 position.[5] It is an effective bronchodilator with a better safety profile compared to other xanthines like theophylline.[1]

Mechanism of Action

The primary mechanism of action of Doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[5]

Unlike theophylline, Doxofylline has a significantly lower affinity for adenosine A1 and A2 receptors, which is believed to account for its improved cardiovascular safety profile.[6] The lack of interaction with these receptors minimizes the cardiac stimulant effects often associated with other xanthine derivatives.[1]

References

The Synthesis and Isotopic Labeling of Doxofylline-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling methods for Doxofylline-d4, a deuterated analog of the bronchodilator drug Doxofylline. The incorporation of deuterium can be a strategic approach in drug development to investigate metabolic pathways and potentially enhance pharmacokinetic profiles. This document outlines the synthetic pathway, experimental protocols, and available quantitative data, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Doxofylline and Isotopic Labeling

Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It is structurally different from theophylline, containing a 1,3-dioxolane group at the N-7 position, which is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac side effects.[1][4][5][6]

Isotopic labeling, specifically with deuterium (a stable isotope of hydrogen), is a technique used to track the metabolic fate of a drug molecule.[7] By replacing hydrogen atoms with deuterium at specific positions, researchers can study the kinetic isotope effect, which may slow down metabolism at that site, potentially leading to improved pharmacokinetic properties such as a longer half-life or increased exposure.[4][8]

Synthetic Pathway of this compound

The synthesis of this compound involves a three-step process that utilizes a "deuterated pool strategy," starting with commercially available deuterated reagents.[4] In the case of this compound, the ethylene bridge of the 1,3-dioxolane ring is isotopically labeled using d4-ethylene glycol.[4][5]

The general synthetic scheme is as follows:

-

Bromination of Acetaldehyde: Acetaldehyde is brominated to produce 2-bromoacetaldehyde. This intermediate is typically used in the subsequent step without further purification.[4]

-

Formation of Deuterated Acetal: The 2-bromoacetaldehyde is reacted with d4-ethylene glycol in the presence of an acid catalyst to form 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane.[4]

-

Nucleophilic Substitution: The deuterated bromomethyl-1,3-dioxolane undergoes a nucleophilic substitution reaction with theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) to yield the final product, this compound.[4]

This synthetic approach has been reported to be efficient, proceeding with high yields and scalable to produce significant quantities of the final compound.[4][5][9]

Caption: A diagram illustrating the three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols derived from published literature for the synthesis of this compound and its non-deuterated analog.

Synthesis of 2-(Bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane

-

Bromination of Acetaldehyde: Acetaldehyde is brominated using bromine in dichloromethane at 0 °C to yield 2-bromoacetaldehyde. This intermediate is used in the next step without purification.[4]

-

Acetal Formation: The crude 2-bromoacetaldehyde is then reacted with d4-ethylene glycol. The reaction is carried out in toluene at 80 °C with (±)-camphor-10-sulfonic acid serving as a catalyst.[4] The product, 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane, is then purified.

Synthesis of this compound

-

Reaction Setup: Theophylline (1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is dissolved in dimethylformamide (DMF).[4]

-

Addition of Reagents: Potassium carbonate is added to the solution, followed by the addition of 2-(bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane.[4]

-

Reaction Conditions: The reaction mixture is heated to 115 °C and stirred.[4] The progress of the reaction can be monitored using thin-layer chromatography.[10]

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to a suitable workup, which may include washing with a saturated brine solution.[10] The final product, this compound, is purified by recrystallization from a suitable solvent such as absolute ethanol.[10]

Quantitative Data

The synthesis of deuterated doxofylline has been reported to proceed in high yields.[4][9] While specific yields for each step of the this compound synthesis are not detailed in the provided literature, a similar non-deuterated synthesis reported a high overall yield.

| Product | Starting Materials | Yield | Purity | Reference |

| Doxofylline | Theophylline, 2-Bromomethyl-1,3-dioxolane | 90% | >98.5% | [10] |

| This compound | Theophylline, 2-(Bromomethyl)-4,4,5,5-tetradeuterio-1,3-dioxolane | High | Not specified | [4] |

Conclusion

The synthesis of this compound is a straightforward process that utilizes readily available deuterated starting materials. The described three-step synthesis provides a reliable method for obtaining this isotopically labeled compound in high yields. This technical guide provides researchers with the fundamental information required to synthesize this compound for use in metabolic studies and as an internal standard in analytical methods. Further research may focus on optimizing reaction conditions to improve yields and isotopic enrichment, as well as exploring the synthesis of other deuterated analogs of doxofylline to further probe its metabolic pathways.

References

- 1. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Doxofylline - Wikipedia [en.wikipedia.org]

- 3. Doxofylline | PDE | Adenosine Receptor | TargetMol [targetmol.com]

- 4. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxofylline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Doxofylline-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline-d4 is the deuterated analog of Doxofylline, a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium isotopes into the Doxofylline molecule makes it a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside its non-deuterated counterpart for comparative analysis. Detailed experimental protocols for its synthesis and analytical applications are also presented.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Doxofylline and this compound

| Property | Doxofylline | This compound |

| IUPAC Name | 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[1] |

| CAS Number | 69975-86-6 | 1346599-13-0[1] |

| Molecular Formula | C₁₁H₁₄N₄O₄ | C₁₁H₁₀D₄N₄O₄[1] |

| Molecular Weight | 266.25 g/mol | 270.28 g/mol [1] |

| Appearance | White to off-white crystalline powder[2][3] | Solid (Appearance not specified) |

| Melting Point | 144-145.5 °C[3] | Not available |

| Boiling Point | 505.2 °C[4] | Not available |

| Solubility | Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, and chloroform[3]. Sparingly soluble in aqueous buffers. Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml)[5]. | Not available. Expected to have similar solubility to Doxofylline. |

| Mass Spectrum (m/z) | 267.000→181.000 (for UPLC-MS/MS) | 271.200→181.100 (for UPLC-MS/MS) |

Mechanism of Action

The pharmacological activity of this compound is considered identical to that of Doxofylline. As a xanthine derivative, Doxofylline exhibits bronchodilator effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles. Unlike theophylline, another common xanthine derivative, Doxofylline has a lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile with fewer cardiac and central nervous system side effects.

The signaling pathway for Doxofylline's mechanism of action is illustrated below.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves a three-step process utilizing deuterated starting materials.

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Bromination of d4-Acetaldehyde: d4-Acetaldehyde is brominated using bromine in dichloromethane at 0 °C to yield 2-bromo-d4-acetaldehyde. This intermediate is typically used in the subsequent step without further purification.

-

Acetal Formation: The crude 2-bromo-d4-acetaldehyde is reacted with d4-ethylene glycol in the presence of (±)-camphor-10-sulfonic acid as a catalyst in toluene at 80 °C. This reaction forms the corresponding deuterated acetal, 2-bromomethyl-d4-1,3-dioxolane.

-

Nucleophilic Substitution: The final step involves the nucleophilic substitution of the bromine atom in 2-bromomethyl-d4-1,3-dioxolane with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline). This reaction is carried out in the presence of potassium carbonate as a base in dimethylformamide at 115 °C to yield this compound. The product is then purified.

Analytical Method for Doxofylline using this compound as an Internal Standard

This compound is commonly employed as an internal standard for the quantification of Doxofylline in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

-

UPLC System: A standard UPLC system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Doxofylline: m/z 267.0 → 181.0

-

This compound: m/z 271.2 → 181.1

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma or serum sample, add a solution of this compound (internal standard) in an organic solvent (e.g., acetonitrile or methanol).

-

Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.

-

Analysis: Inject a specific volume of the supernatant into the UPLC-MS/MS system for analysis.

Quantification:

The concentration of Doxofylline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Doxofylline and a fixed concentration of this compound.

Conclusion

This compound is an indispensable tool for the accurate quantification of Doxofylline in biological samples. Its synthesis from commercially available deuterated precursors is a well-established process. While detailed physical property data for this compound is limited, the properties of its non-deuterated counterpart provide a strong foundation for its application in research and development. The methodologies and data presented in this guide are intended to support researchers and scientists in their work with this important analytical standard.

References

Doxofylline vs. Doxofylline-d4: A Technical Guide to Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the stability profiles of Doxofylline and its deuterated analog, Doxofylline-d4. Forced degradation studies reveal that Doxofylline is susceptible to degradation under oxidative and thermal stress. While direct comparative stability data for this compound is not extensively available in public literature, its common use as a stable internal standard in bioanalytical methods suggests a high degree of stability. This guide summarizes the available quantitative data, details the experimental protocols for stability assessment, and presents relevant biological pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Doxofylline is a xanthine derivative used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to smooth muscle relaxation.[1] Deuterated compounds, such as this compound, are frequently synthesized for use as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties and distinct mass spectrometric signature. Understanding the comparative stability of the parent drug and its deuterated analog is crucial for the development of robust analytical methods and for ensuring the integrity of preclinical and clinical data.

Comparative Stability Profile

Doxofylline Stability:

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. A key study subjected Doxofylline to various stress conditions, including heat, moisture, acid-base hydrolysis, oxidation, and UV light. The results indicated that Doxofylline is particularly labile under oxidative and thermal stress.[2][3]

This compound Stability:

This compound is commonly used as an internal standard in validated bioanalytical methods, such as UPLC-MS/MS, for the quantification of Doxofylline in biological matrices. The fundamental principle behind using a stable isotope-labeled internal standard is that it behaves chemically identically to the analyte of interest throughout sample preparation and analysis. This co-elution and similar ionization response help to correct for variability.[4]

The very nature of its application as a reliable internal standard implies that this compound possesses high stability under the analytical conditions where Doxofylline itself is being quantified. The replacement of hydrogen atoms with deuterium atoms does not typically alter the fundamental chemical stability of the molecule with respect to temperature, pH, or oxidative stress, provided the deuterium labels are not on exchangeable sites.[5] Therefore, it is reasonable to infer that this compound exhibits a stability profile comparable to or even slightly better than Doxofylline due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

Quantitative Stability Data

The following table summarizes the quantitative data from a forced degradation study on Doxofylline.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Doxofylline | Reference |

| Oxidative | 3% H₂O₂ | 8 hours (reflux) | Boiling water bath | 58.40% | [2][3] |

| Thermal | Dry Heat | Not Specified | Not Specified | 53.90% | [2][3] |

| Acid Hydrolysis | 0.1N Methanolic HCl | 8 hours (reflux) | Boiling water bath | Not Specified | [6] |

| Alkaline Hydrolysis | 0.1N Methanolic NaOH | 8 hours (reflux) | Boiling water bath | Not Specified | [6] |

| Photolytic | UV Light | Not Specified | Ambient | Not Specified | [2] |

| Neutral Hydrolysis | Water | 8 hours (reflux) | Boiling water bath | Not Specified | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following protocols are based on published stability-indicating HPLC methods for Doxofylline.

Forced Degradation Study Protocol

This protocol outlines the conditions used to induce the degradation of Doxofylline.

4.1.1. Acid Hydrolysis:

-

Dissolve 50 mg of Doxofylline in 50 mL of 0.1N methanolic hydrochloric acid.

-

Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]

-

Keep the remaining solution at room temperature.

-

Neutralize the refluxed solution before analysis.

4.1.2. Alkaline Hydrolysis:

-

Dissolve 50 mg of Doxofylline in 50 mL of 0.1N methanolic sodium hydroxide.

-

Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]

-

Keep the remaining solution at room temperature.

-

Neutralize the refluxed solution before analysis.

4.1.3. Oxidative Degradation:

-

Dissolve 50 mg of Doxofylline in 50 mL of 3% hydrogen peroxide.

-

Reflux a 25 mL aliquot of the solution on a boiling water bath for 8 hours.[6]

-

Keep the remaining solution at room temperature for comparison.

4.1.4. Thermal Degradation:

-

Expose the solid drug to dry heat. (Specific temperature and duration to achieve approximately 54% degradation as reported in the literature).[2]

4.1.5. Photolytic Degradation:

-

Expose the drug substance to UV light. (Specific wavelength and duration would be determined by the experimental setup).

Analytical Method for Stability Assessment

A stability-indicating HPLC method is used to separate the parent drug from its degradation products.

-

Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: Supelco C18 DB (150 x 4.6 mm).[7]

-

Mobile Phase: A ternary mixture of water, methanol, and ethyl acetate (80:10:10 % v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 278 nm.[6]

-

Column Temperature: 25°C.[7]

Visualizations

The following diagrams illustrate the mechanism of action of Doxofylline and a typical workflow for a forced degradation study.

Caption: Doxofylline's mechanism of action leading to bronchodilation.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The available data indicates that Doxofylline is susceptible to degradation, particularly under oxidative and thermal stress conditions. While direct comparative stability data for this compound is limited, its role as a stable internal standard in demanding bioanalytical assays strongly suggests a high degree of stability, likely comparable or superior to that of Doxofylline. For researchers and drug development professionals, this implies that while Doxofylline requires careful handling and storage to prevent degradation, this compound can be considered a robust tool for quantitative analysis. Further direct comparative studies would be beneficial to definitively quantify any differences in the stability profiles of these two molecules.

References

- 1. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method. | Semantic Scholar [semanticscholar.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. tsijournals.com [tsijournals.com]

- 7. longdom.org [longdom.org]

A Technical Guide to Commercial Doxofylline-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Doxofylline-d4, a crucial deuterated internal standard for the accurate quantification of Doxofylline in research and preclinical studies. This document details available product specifications, outlines a validated experimental protocol for its use, and visualizes the key signaling pathways of its non-deuterated counterpart, Doxofylline.

Commercial Suppliers of this compound

The procurement of high-purity, reliable internal standards is paramount for the integrity of pharmacokinetic and metabolic studies. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors for easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-B0004S1 | >98% | Inquire for details |

| Gentaur | GNT-ST-16963 | Not specified | Inquire for details |

| TLC Pharmaceutical Standards | Not specified | 98.9%[1] | Inquire for details |

| TargetMol | Inquire | Not specified | Inquire for details |

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocol: Quantification of Doxofylline using this compound Internal Standard

The following is a detailed methodology for the determination of Doxofylline in biological matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard. This protocol is based on a validated method for pharmacokinetic studies.[1][2][3]

1. Materials and Reagents

-

Doxofylline reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (ACS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

2. Chromatographic Conditions

-

UPLC System: A validated UPLC system.

-

Column: Kinetex-C18 column (EVO 100Å, 50 × 2.1 mm, 5 μm)[2][3]

-

Mobile Phase B: 90% acetonitrile solution with 0.3% formic acid[2][3]

-

Gradient Elution: A gradient elution program should be optimized to ensure proper separation of Doxofylline and this compound from matrix components.

-

Flow Rate: As per column specifications, typically around 0.4-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and compound-specific parameters (e.g., cone voltage, collision energy) should be optimized for maximum signal intensity.

4. Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma) on ice.

-

To 50 µL of sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject the prepared sample into the UPLC-MS/MS system.

5. Data Analysis

-

Integrate the peak areas for both Doxofylline and this compound.

-

Calculate the peak area ratio of Doxofylline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Doxofylline standards.

-

Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Doxofylline's Signaling Pathway

Doxofylline, a methylxanthine derivative, exerts its therapeutic effects primarily through the inhibition of phosphodiesterase (PDE) enzymes and as an antagonist of adenosine receptors.[4][5] This dual mechanism leads to bronchodilation and anti-inflammatory effects.

Caption: Mechanism of action of Doxofylline.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Doxofylline using this compound as an internal standard.

Caption: Pharmacokinetic analysis workflow.

References

Doxofylline-d4 CAS number and molecular weight

This technical guide provides a comprehensive overview of Doxofylline-d4, a deuterated analog of the bronchodilator Doxofylline. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical applications, and the pharmacological context of its parent compound.

Core Compound Properties

This compound is a stable, isotopically labeled form of Doxofylline, which is a methylxanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary utility of this compound is as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of quantification in complex biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1346599-13-0 |

| Molecular Weight | 270.13 g/mol |

| Chemical Formula | C₁₁H₁₀D₄N₄O₄ |

| IUPAC Name | 7-((1,3-dioxolan-2-yl-4,4,5,5-d4)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Synonyms | Doxophylline-d4 |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the incorporation of four deuterium atoms into the dioxolane ring of the Doxofylline molecule. While specific, proprietary synthesis protocols may vary, a general approach involves the use of deuterated ethylene glycol during the formation of the dioxolane ring, which is then coupled to the theophylline backbone.

A common synthetic route for the parent compound, Doxofylline, involves the N-alkylation of theophylline with 2-bromomethyl-1,3-dioxolane. For this compound, the analogous deuterated bromo-reagent would be required.

Mechanism of Action of the Parent Compound: Doxofylline

Doxofylline exerts its therapeutic effects through a distinct pharmacological profile that differs from older methylxanthines like theophylline. Its primary mechanisms include:

-

Phosphodiesterase (PDE) Inhibition: While the exact mechanism is still under investigation, Doxofylline is thought to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[1][2] However, some studies suggest it does not significantly inhibit known PDE isoforms except for a modest effect on PDE2A1 at high concentrations.[3][4]

-

Interaction with β2-Adrenoceptors: Studies have shown that Doxofylline interacts with β2-adrenoceptors, which contributes to the relaxation of airway and vascular smooth muscle.[1][3] Molecular docking studies suggest that hydrogen bonds are formed between Doxofylline and serine residues (Ser169 and Ser173) of the β2-adrenoceptor.[1][5]

-

Reduced Adenosine Receptor Antagonism: Unlike theophylline, Doxofylline has a significantly lower affinity for adenosine A1 and A2A receptors.[3] This is believed to account for its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects.[3]

Below is a diagram illustrating the proposed signaling pathway for Doxofylline-induced bronchodilation.

Caption: Proposed signaling pathway of Doxofylline in airway smooth muscle cells.

Experimental Protocols and Applications

This compound is crucial for the accurate quantification of Doxofylline in biological samples. Below are representative experimental methodologies where this compound serves as an indispensable tool.

Objective: To determine the concentration of Doxofylline in human plasma over time.

Methodology:

-

Sample Preparation:

-

Aliquots of human plasma are thawed.

-

This compound working solution (as an internal standard) is added to each plasma sample.

-

Protein precipitation is performed by adding methanol, followed by vortexing and centrifugation to separate the supernatant.

-

-

Chromatographic Separation:

-

The supernatant is injected into an ultra-performance liquid chromatography (UPLC) system.

-

Separation is achieved on a C18 column (e.g., Kinetex EVO C18, 50 × 2.1 mm, 5 µm) with a gradient mobile phase, typically consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[6][7]

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Detection is performed in multiple reaction monitoring (MRM) mode.

-

The mass transitions monitored are approximately m/z 267.0 → 181.0 for Doxofylline and m/z 271.2 → 181.1 for this compound.[6][7]

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of Doxofylline to this compound against known concentrations of Doxofylline.

-

The concentration of Doxofylline in the test samples is determined from this curve.

-

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Typical Value/Condition |

| Column | Kinetex EVO C18 (50 × 2.1 mm, 5 µm) |

| Mobile Phase A | 0.3% Formic Acid in Water |

| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 |

| MRM Transition (this compound) | m/z 271.2 → 181.1 |

| Linear Range | 20.0 to 16,000 ng/mL |

Data adapted from a validated UPLC-MS/MS method.[6][7]

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Objective: To evaluate the anti-inflammatory and bronchodilator effects of Doxofylline in a murine model of asthma.

Methodology:

-

Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide.

-

Challenge: After the sensitization period, mice are challenged by intranasal administration or inhalation of OVA to induce an asthmatic response.

-

Treatment: Doxofylline is administered to the treatment group (e.g., orally or intraperitoneally) prior to the allergen challenge. A vehicle control group receives the vehicle alone.

-

Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine).

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).

-

Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to assess inflammation and mucus production.

-

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates are measured by ELISA.

Objective: To determine the inhibitory effect of Doxofylline on PDE activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE2A1, PDE4B) are used. The substrate, cAMP or cGMP, is prepared in an assay buffer.

-

Inhibition Assay:

-

The PDE enzyme is incubated with varying concentrations of Doxofylline (or a control inhibitor like IBMX) in a microplate.

-

The reaction is initiated by adding the cyclic nucleotide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Detection:

-

The amount of remaining substrate or the product (AMP or GMP) is quantified. This can be done using various methods, such as commercially available fluorescence polarization-based assays (e.g., PDE-Glo™).[8]

-

-

Data Analysis: The concentration of Doxofylline that produces 50% inhibition of the enzyme activity (IC₅₀) is calculated from the concentration-response curve.

Comparative Efficacy and Safety Data

Clinical trials have compared the efficacy and safety of Doxofylline with theophylline and placebo. Doxofylline generally shows comparable efficacy to theophylline but with a significantly better safety profile.

Table 3: Summary of Clinical Trial Data (Doxofylline vs. Theophylline)

| Parameter | Doxofylline (400 mg t.i.d.) | Theophylline (250 mg t.i.d.) | Reference |

| Change in FEV₁ | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo | [9] |

| Asthma Attack Rate | Significantly decreased | Significantly decreased | [9] |

| Rescue Medication Use | Significantly decreased | Significantly decreased | [9] |

| Treatment Discontinuation due to Adverse Events | Significantly lower than theophylline (p=0.001) | - | [9] |

| Common Adverse Events | Nausea, headache, dyspepsia | Higher incidence of gastrointestinal and CNS side effects | [3] |

This guide provides a foundational understanding of this compound, its applications, and the pharmacological basis of its parent compound. For specific experimental applications, it is recommended to consult detailed, peer-reviewed literature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying the antiasthmatic target of doxofylline using immobilized β2 -adrenoceptor based high-performance affinity chromatography and site-directed molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Medical Science Monitor | Efficacy and safety of doxofylline compared to theophylline in chronic reversible asthma - a double-blind randomized placebo-controlled multicentre clinical trial - Article abstract #420864 [medscicaserep.com]

Doxofylline-d4: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety, handling, and mechanistic understanding of Doxofylline-d4. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Safety and Hazard Information

The following tables summarize the key safety and hazard information for Doxofylline, which is considered directly applicable to this compound for laboratory safety purposes.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4][5] |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 841 mg/kg[4] |

| LD50 | Rat | Oral | 965 mg/kg[4] |

| LD50 | Mouse | Intraperitoneal | 396 mg/kg[4] |

| LD50 | Rat | Intraperitoneal | 426 mg/kg[4] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₀D₄N₄O₄ |

| Molecular Weight | 270.28 g/mol (approx.) |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 144-145.5°C[6] |

| Solubility | Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, or chloroform[6]. Water solubility also reported as >39.9 µg/mL at pH 7.4[3] and 2 mg/mL (warmed). |

| Storage Temperature | Ambient temperature[6], some suppliers recommend 2-8°C |

Handling and First Aid

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7][8]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Keep away from sources of ignition.[4]

First Aid Measures:

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5][7][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5][7]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][7]

Mechanism of Action and Signaling Pathways

Doxofylline's primary mechanism of action as a bronchodilator and anti-inflammatory agent is believed to be through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[2][10]. Unlike other xanthine derivatives like theophylline, Doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved safety profile, particularly regarding cardiac side effects[1][11][12].

Doxofylline Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Doxofylline.

Caption: Proposed mechanism of Doxofylline leading to bronchodilation.

Experimental Protocols

While specific, detailed experimental protocols for the cited quantitative data are not available, this section outlines the general methodologies that would be employed in such studies.

Acute Toxicity (LD50) Determination

This protocol describes a general procedure for determining the median lethal dose (LD50) of a substance.

Caption: Generalized workflow for an acute toxicity (LD50) study.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. They are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water or saline). A range of doses is prepared.

-

Administration: The test substance is administered to several groups of animals by the desired route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of up to 14 days.

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using appropriate statistical methods.

In Vivo Bronchodilator Activity Assay

This protocol outlines a general method for assessing the bronchodilator effects of a compound in an animal model.

Methodology:

-

Animal Model: An appropriate animal model of bronchoconstriction is used, for example, guinea pigs sensitized to an allergen or exposed to a bronchoconstricting agent like histamine or methacholine.

-

Measurement of Airway Resistance: Baseline airway resistance is measured using techniques such as whole-body plethysmography.

-

Drug Administration: Animals are treated with this compound, a positive control (e.g., theophylline), or a vehicle.

-

Bronchoconstriction Challenge: After a set period, the animals are challenged with the bronchoconstricting agent.

-

Post-Challenge Measurement: Airway resistance is measured again.

-

Data Analysis: The ability of this compound to prevent or reverse the increase in airway resistance is calculated and compared to the control groups. A study in beagles showed that doxofylline decreased airway responsiveness at a dose that did not affect heart rate and respiratory rate.[13]

Pharmacokinetics

Doxofylline is rapidly absorbed after oral administration, with peak plasma levels reached after about one hour.[12] The absolute bioavailability is approximately 62.6%.[12] The elimination half-life is greater than six hours, and after repeated administrations, it reaches a steady state in about four days.[12] Doxofylline is extensively metabolized in the liver (around 90%), with less than 4% of the drug excreted unchanged in the urine.[10][12] The primary metabolite is hydroxyethyltheophylline.[12] A key advantage of doxofylline over theophylline is its lack of interference with cytochrome enzymes like CYP1A2, CYP2E1, and CYP3A4, reducing the potential for drug-drug interactions.[13]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety policies and standard operating procedures. The information provided for Doxofylline is a proxy for this compound, and any specific handling and safety protocols should be developed based on a thorough risk assessment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Doxofylline? [synapse.patsnap.com]

- 3. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Doxofylline - LKT Labs [lktlabs.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. mims.com [mims.com]

- 11. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. verification.fda.gov.ph [verification.fda.gov.ph]

- 13. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deuterated Doxofylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of deuterated doxofylline, a next-generation methylxanthine derivative. Deuteration, the strategic replacement of hydrogen with deuterium, has been explored to modulate the metabolic fate and potentially enhance the therapeutic index of doxofylline. This document details the synthesis, pharmacokinetics, pharmacodynamics, and the unexpected metabolic switching observed with deuterated doxofylline analogs. It is intended to serve as a core resource for researchers and drug development professionals investigating novel therapies for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Doxofylline, a methylxanthine derivative, is an established bronchodilator and anti-inflammatory agent used in the management of respiratory diseases.[1][2] Unlike theophylline, doxofylline exhibits a better safety profile, primarily due to its lower affinity for adenosine A1 and A2 receptors, which are associated with many of the adverse effects of theophylline.[2][3] The clinical efficacy of doxofylline is comparable to theophylline, but with improved tolerability.[2]

Precision deuteration of pharmaceuticals is a strategy employed to improve their pharmacokinetic and/or toxicity profiles.[4] The substitution of hydrogen with deuterium can lead to a more stable carbon-deuterium bond, which can slow down metabolism, particularly cytochrome P450-mediated oxidation.[4] This can result in a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.

This guide focuses on the pharmacological profile of two deuterated analogs of doxofylline: d4-doxophylline, where the ethylene bridge of the 1,3-dioxolane ring is deuterated, and d7-doxophylline, where the entire methylene 1,3-dioxolane group is isotopically labeled.[5] The aim is to provide a detailed technical resource on the impact of deuteration on the pharmacological properties of doxofylline.

Synthesis of Deuterated Doxofylline Analogs

The synthesis of d4-doxophylline and d7-doxophylline was achieved through a "deuterated pool strategy" utilizing commercially available deuterated starting materials.[5]

Synthesis of d4-Doxofylline and d7-Doxofylline

A general three-step synthesis was employed for both deuterated analogs:[5]

-

Bromination of Acetaldehyde: Acetaldehyde (or d4-acetaldehyde) is brominated to yield 2-bromoacetaldehyde.

-

Acetal Formation: The resulting 2-bromoacetaldehyde is reacted with ethylene glycol (or d4-ethylene glycol) to form the corresponding acetal.

-

Nucleophilic Substitution: The purified bromomethyl-1,3-dioxolane undergoes nucleophilic substitution with 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione to yield the final deuterated doxofylline product.

Pharmacokinetics

Contrary to the common expectation that deuteration would improve pharmacokinetic parameters, studies in mice and minipigs revealed that deuteration of doxofylline did not lead to increased exposure.[4][5] In fact, in mice, the area under the curve (AUC) for deuterated doxofylline analogs decreased, particularly after oral administration, suggesting a significant first-pass metabolism.[5]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of doxofylline, d4-doxophylline, and d7-doxophylline in mice and minipigs following intravenous (IV) and oral (PO) administration.

Table 1: Pharmacokinetic Parameters in Mice [5]

| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |

| IV Administration (20 mg/kg) | |||

| t1/2 (h) | 1.1 | 1.1 | 1.2 |

| Cmax (µg/L) | 15506 | 12288 | 10687 |

| AUC0–t (µg L–1 h–1) | 6732 | 5413 | 4922 |

| CL (L h–1 kg–1) | 2.9 | 3.7 | 4.1 |

| Oral Administration (80 mg/kg) | |||

| t1/2 (h) | 1.6 | 1.7 | 2.1 |

| Cmax (µg/L) | 18693 | 16782 | 19203 |

| AUC0–t (µg L–1 h–1) | 55947 | 31429 | 33632 |

| CL/F (L h–1 kg–1) | 1.4 | 2.5 | 2.4 |

Table 2: Pharmacokinetic Parameters in Minipigs [5]

| Parameter | Doxofylline | d4-Doxofylline | d7-Doxofylline |

| IV Administration (5 mg/kg) | |||

| t1/2 (h) | 6.2 | 6.2 | 6.5 |

| Cmax (µg/L) | 7501 | 7421 | 8265 |

| AUC0–t (µg L–1 h–1) | 47729 | 49190 | 47009 |

| CL (L h–1 kg–1) | 0.1 | 0.1 | 0.1 |

| Oral Administration (20 mg/kg) | |||

| t1/2 (h) | 11.0 | 10.8 | 12.6 |

| Cmax (µg/L) | 13961 | 15811 | 12998 |

| AUC0–t (µg L–1 h–1) | 217271 | 235790 | 222429 |

| CL/F (L h–1 kg–1) | 0.07 | 0.07 | 0.07 |

Experimental Protocols

-

Species: Male CD-1 mice and male Göttingen minipigs were used for the pharmacokinetic studies.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

-

Dosing:

-

Mice: Serial blood samples were collected from the submandibular vein at multiple time points post-dosing. A terminal blood sample was collected via cardiac puncture.[6]

-

Minipigs: Blood samples were collected from a suitable vein at various time intervals after drug administration.

-

Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous determination of doxofylline and its metabolites in plasma.[7]

-

Sample Preparation: Plasma samples were subjected to protein precipitation with methanol.[7]

-

Chromatography: Separation was achieved on an ACQUITY UPLC HSS T3 column.[7]

-

Detection: A triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode via an electrospray ionization (ESI) source was used for detection.[7]

Caption: Workflow for pharmacokinetic studies.

Metabolic Profile and Deuterium-Induced Metabolic Switch

Doxofylline undergoes extensive oxidative metabolism in the liver.[5] Deuteration of the dioxolane ring in doxofylline was found to trigger an unexpected multidirectional metabolic switch, altering the metabolic profile without improving the pharmacokinetic parameters.[5][8]

Metabolism of Doxofylline

The main metabolic pathways of doxofylline include:[5]

-

Route 1 (Major): Oxidation of the ethylene moiety of the 1,3-dioxolane ring, leading to the formation of 7-theophylline acetaldehyde (T-CHO), which is further converted to 7-theophylline acetic acid (T-COOH) or reduced to etophylline.

-

Route 2: Oxidation of the tertiary carbon atom on the 1,3-dioxolane ring.

-

Minor Biotransformations: N-demethylation to form dm-doxophylline, dehydrogenation of the 1,3-dioxolane ring to give dh-doxophylline, and formation of theophylline.

Deuterium-Induced Metabolic Switch

Deuteration of the dioxolane ring (d4-doxophylline) resulted in:[5]

-

Increased formation of T-COOH (via an increase in metabolic route 2), theophylline, and dm-doxophylline.

-

Decreased levels of etophylline and the dehydrogenated metabolite dh-doxophylline.

This metabolic switch suggests that blocking one metabolic pathway through deuteration can redirect the metabolism towards other routes.

Caption: Deuterium-induced metabolic switch.

Pharmacodynamics

Despite the lack of improvement in pharmacokinetic parameters, the altered metabolic profile of deuterated doxofylline led to different pharmacodynamic features in murine models of lung injury.[5]

Murine Models of Lung Injury

-

Bleomycin-Induced Pulmonary Fibrosis: This model is used to assess the anti-fibrotic and anti-inflammatory effects of the compounds.[9]

-

Pseudomonas aeruginosa-Induced Lung Injury: This model mimics bacterial-induced lung inflammation.[10][11]

Pharmacodynamic Effects

-

In the bleomycin-induced lung injury model, both doxofylline and d7-doxophylline significantly reduced the accumulation of immune cells in the bronchoalveolar lavage (BAL) fluid. The effect of d4-doxophylline was less pronounced.[5][8]

-

In the P. aeruginosa-induced lung injury model, doxofylline and d7-doxophylline significantly reduced the number of BAL cells and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. Again, d4-doxophylline showed a lesser effect.[8]

These findings suggest that the altered metabolite profiles of the deuterated analogs influence their in vivo efficacy.

Experimental Protocols

-

Induction: A single intratracheal instillation of bleomycin is administered to mice to induce lung fibrosis.

-

Treatment: Mice are treated orally with 80 mg/kg of doxofylline, d4-doxophylline, or d7-doxophylline daily.[5][8][9]

-

Assessment:

-

Bronchoalveolar Lavage (BAL): Total and differential cell counts are performed on BAL fluid.

-

Histology: Lung tissue is stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.

-

Biochemical Markers: Lung homogenates are analyzed for MPO activity and collagen content.

-

-

Induction: Mice are intratracheally injected with a suspension of P. aeruginosa.[10]

-

Treatment: A single oral dose of 80 mg/kg of doxofylline, d4-doxophylline, or d7-doxophylline is administered.[8]

-

Assessment:

-

BAL: Total and differential cell counts are performed.

-

MPO Activity: Lung tissue homogenates are assayed for MPO activity.

-

Histology: H&E staining is used to evaluate lung inflammation.

-

Caption: Workflow for pharmacodynamic studies.

Mechanism of Action

The precise mechanism of action of doxofylline is not fully elucidated but is known to differ from theophylline. Key proposed mechanisms include:

-

Phosphodiesterase (PDE) Inhibition: Doxofylline is a weak inhibitor of PDE isoforms, with some activity against PDE2A1 at high concentrations.[2][3]

-

Adenosine Receptor Antagonism: Doxofylline has a very low affinity for adenosine A1 and A2A receptors, which contributes to its improved safety profile compared to theophylline.[2][12]

-

Interaction with β2-Adrenoceptors: Doxofylline has been shown to interact with β2-adrenoceptors, which may contribute to its bronchodilator effects.[12]

-

Inhibition of Protein Kinase C (PKC): Doxofylline has been reported to reduce the oxidative burst in human monocytes through the inhibition of PKC activity.

Signaling Pathways

Caption: Doxofylline and β2-adrenoceptor signaling.

Caption: Doxofylline and Protein Kinase C signaling.

Conclusion

The deuteration of doxofylline presents a compelling case study in the complexities of drug metabolism and the unpredictable nature of isotopic substitution. While the initial hypothesis of improving pharmacokinetic parameters was not realized, the investigation into deuterated doxofylline has provided valuable insights into its metabolic pathways and the structure-activity relationships that govern its pharmacodynamic effects. The observed metabolic switch highlights the need for thorough in vivo evaluation of deuterated compounds. The differential efficacy of the deuterated analogs in preclinical models of lung injury underscores the importance of the metabolic profile in determining the therapeutic outcome. This technical guide serves as a foundational resource for further research into the development of novel methylxanthine derivatives with optimized therapeutic properties. Future studies should aim to further elucidate the downstream consequences of the altered metabolite profiles and explore other sites of deuteration to potentially achieve the desired pharmacokinetic enhancements.

References

- 1. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection [mdpi.com]

- 2. The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correction to "An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a UPLC-MS/MS method for quantification of doxofylline and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pseudomonas aeruginosa induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of Doxofylline-d4

Abstract: This technical guide provides a comprehensive overview of the potential research applications of this compound, a deuterium-labeled isotopologue of Doxofylline. Doxofylline is a methylxanthine derivative with bronchodilator and anti-inflammatory properties used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The incorporation of deuterium atoms into the Doxofylline molecule creates a stable, heavier version that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property makes this compound an invaluable tool in various stages of drug research and development, particularly in pharmacokinetic and metabolic studies. This document details its primary applications, presents relevant quantitative data, provides exemplary experimental protocols, and visualizes key pathways and workflows.

Introduction to Doxofylline and Deuterium Labeling

Doxofylline is a next-generation xanthine derivative, chemically designated as 7-(1,3-dioxolan-2-ylmethyl)-theophylline.[4][5] It functions as a bronchodilator and anti-inflammatory agent with a distinct pharmacological profile compared to its predecessor, theophylline.[3][4] Notably, it exhibits a better safety profile due to its decreased affinity for adenosine A1 and A2 receptors, which reduces the incidence of cardiac and central nervous system side effects.[1][4]

Deuterium labeling is a technique where hydrogen atoms (¹H) in a molecule are replaced with their heavier, stable isotope, deuterium (²H or D).[6] This substitution results in a molecule with a higher mass but does not significantly alter its chemical or biological properties.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow metabolic processes, a principle known as the "kinetic isotope effect".[8][9] However, the most exploited feature of deuterated compounds like this compound in research is their utility as internal standards in quantitative bioanalysis.[10][11]

Core Research Applications of this compound

The primary application of this compound is as an internal standard (IS) for the accurate quantification of Doxofylline in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Pharmacokinetic (PK) and Bioavailability/Bioequivalence (BA/BE) Studies

Accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. This compound is the ideal internal standard for these studies because it co-elutes with the unlabeled Doxofylline during chromatography and exhibits similar ionization efficiency in the mass spectrometer, but is clearly distinguished by its mass-to-charge ratio (m/z).[7][10] This allows for precise correction of any variability during sample preparation and analysis.

-

Absorption and Distribution: Tracking plasma concentrations of Doxofylline over time after administration.[12]

-

Metabolism: Doxofylline is primarily metabolized in the liver, with β-hydroxymethyltheophylline being a key metabolite.[1][10]

-

Elimination: Measuring the rate of clearance from the body.

-

Bioequivalence: Comparing the pharmacokinetic profiles of a generic Doxofylline formulation against a reference product to ensure therapeutic equivalence.

Metabolite Identification and Profiling

Deuterium labeling serves as a powerful tool for identifying drug metabolites.[7] When this compound is administered, its metabolites will retain the deuterium label, resulting in a characteristic mass shift. This allows researchers to easily distinguish drug-related metabolites from endogenous compounds in a biological sample, simplifying the process of metabolic pathway elucidation.

Drug-Drug Interaction (DDI) Studies

Doxofylline is metabolized by cytochrome P450 enzymes, such as CYP1A2.[10] DDI studies are crucial to assess how co-administered drugs might inhibit or induce these enzymes, thereby altering Doxofylline's plasma concentration and potentially affecting its efficacy and safety. In these studies, this compound ensures the accurate measurement of Doxofylline levels when investigating the impact of other medications.

Quantitative Data Summary

The following tables summarize key quantitative data related to Doxofylline's pharmacokinetics and its analysis using this compound.

Table 1: Pharmacokinetic Parameters of Oral Doxofylline in Humans

| Parameter | Value | Condition/Population | Source |

| Cmax (Peak Plasma Concentration) | 5.78 - 20.76 µg/mL | 400 mg twice daily for 5 days (steady state) | [13][14] |

| 15.21 ± 1.73 µg/mL | 400 mg twice daily for 5 days | [12] | |

| 5067.39 ± 2852.45 ng/mL | Single 0.4 g dose (fasting) | [10] | |

| Tmax (Time to Peak Concentration) | 1.19 ± 0.19 hours | 400 mg twice daily for 5 days | [13][14] |

| Elimination Half-Life (t½) | 7.01 ± 0.80 hours | After oral administration | [12] |

| 2.08 ± 0.93 hours | Single dose (fasting) | [10] | |

| Absolute Bioavailability | 63 ± 25% | Oral administration | [13][14] |

| Plasma Protein Binding | ~48% | At pH 7.4 | [1] |

Table 2: UPLC-MS/MS Method Parameters for Doxofylline Quantification Using this compound

| Parameter | Specification | Source |

| Internal Standard | This compound | [10][11] |

| Chromatographic Column | Kinetex-C18 (EVO 100Å, 50 × 2.1 mm, 5 µm) | [10][11] |

| Mobile Phase A | 0.3% Formic Acid in Water | [10][11] |

| Mobile Phase B | 90% Acetonitrile with 0.3% Formic Acid | [10][11] |

| Total Run Time | 2.6 minutes | [10][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [10][11] |

| MRM Transition (Doxofylline) | m/z 267.0 → 181.0 | [10][11] |

| MRM Transition (this compound) | m/z 271.2 → 181.1 | [10][11] |

| Linear Range | 20.0 to 16,000 ng/mL | [10][11] |

| Intra-batch Precision (RSD) | 1.3% to 9.0% | [10][11] |

| Inter-batch Precision (RSD) | 2.2% to 7.0% | [10][11] |

Visualizations: Pathways and Workflows

Doxofylline's Proposed Mechanism of Action

Caption: Proposed signaling pathways for Doxofylline's bronchodilator and anti-inflammatory effects.

Experimental Workflow for a Pharmacokinetic Study

Caption: Typical experimental workflow for a human pharmacokinetic study using this compound.

Core Applications of this compound

Caption: Logical diagram illustrating the core research applications of this compound.

Experimental Protocol: Quantification of Doxofylline in Human Plasma

This section provides a representative protocol for the determination of Doxofylline in human plasma using UPLC-MS/MS with this compound as an internal standard. This method is suitable for a pharmacokinetic study.

5.1 Objective: To accurately quantify the concentration of Doxofylline in human plasma samples collected over a specified time course following oral administration.

5.2 Materials and Reagents:

-

Analytes: Doxofylline reference standard (purity ≥99%), this compound internal standard (purity ≥98%).

-

Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Formic Acid (ACS grade).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Biological Matrix: Blank, drug-free human plasma.

-

Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL).

5.3 Instrumentation:

-

UPLC System: An ultra-high performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data System: Software for instrument control, data acquisition, and processing.

5.4 Preparation of Stock and Working Solutions:

-

Doxofylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxofylline reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Doxofylline stock solution with 50% methanol to create calibration standards (e.g., ranging from 20 to 16,000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).

5.5 Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a UPLC vial for analysis.

5.6 UPLC-MS/MS Conditions:

-

Column: Kinetex-C18 (as specified in Table 2).

-

Mobile Phase: Gradient elution using Mobile Phase A (0.3% formic acid in water) and Mobile Phase B (90% acetonitrile with 0.3% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.

-

Detection: MRM mode with transitions specified in Table 2.

5.7 Data Analysis:

-

Integrate the peak areas for both Doxofylline and this compound for each injection.

-

Calculate the peak area ratio (Doxofylline / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Doxofylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use the resulting concentration-time data to perform pharmacokinetic analysis.

Conclusion

This compound is an essential tool for modern pharmaceutical research, enabling highly accurate and precise quantification of Doxofylline in biological systems. Its application as an internal standard in LC-MS/MS-based bioanalysis is critical for robust pharmacokinetic, bioequivalence, metabolic, and drug-drug interaction studies. The detailed methodologies and data presented in this guide underscore the value of this compound in advancing the understanding and clinical development of Doxofylline for respiratory diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOXOFYLLINE – All About Drugs [allfordrugs.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A validated method for the determination of doxofylline and its pharmacokinetic application in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral and intravenous pharmacokinetic profiles of doxofylline in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Doxofylline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Methodological & Application

Application Notes and Protocols for Doxofylline-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Doxofylline-d4 as an internal standard in pharmacokinetic studies of Doxofylline. The following sections detail the mechanism of action of Doxofylline, a validated bioanalytical method for its quantification in human plasma, and its key pharmacokinetic parameters.

Introduction to Doxofylline

Doxofylline is a methylxanthine derivative used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. It is structurally different from theophylline due to the presence of a dioxolane group at the N-7 position[1][3]. This structural modification is believed to contribute to its improved safety profile, particularly the reduced incidence of cardiac and central nervous system side effects compared to theophylline[1][4]. Doxofylline's mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle[5]. Unlike theophylline, Doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which may also contribute to its better tolerability[1][6][7].

Mechanism of Action

Doxofylline exerts its therapeutic effects through a multi-faceted mechanism:

-

Phosphodiesterase (PDE) Inhibition: The primary mechanism is thought to be the inhibition of PDE enzymes, which leads to increased intracellular levels of cAMP, resulting in bronchodilation[5].

-

Beta-2 Adrenoceptor Interaction: Studies suggest that Doxofylline interacts with β2-adrenoceptors, contributing to the relaxation of airway and vascular smooth muscles[1][4].

-

Anti-inflammatory Effects: Doxofylline has demonstrated anti-inflammatory properties by reducing the release of inflammatory mediators like thromboxane A2 and inhibiting leukocyte migration[1][4].

-

Low Adenosine Receptor Affinity: A key differentiator from theophylline is its weak affinity for adenosine A1, A2A, and A2B receptors, which is associated with a lower risk of adverse effects[1][6].

Below is a diagram illustrating the proposed signaling pathway of Doxofylline.

Pharmacokinetic Parameters of Doxofylline

The pharmacokinetic profile of Doxofylline has been evaluated in several studies. The key parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis (Oral Administration)[1][8]

| Parameter | Value |

| Dose | 400 mg twice daily for 5 days |

| Cmax (Peak Plasma Concentration) | 5.78 - 20.76 µg/mL |

| Tmax (Time to Peak Concentration) | 1.19 ± 0.19 hours |

| Elimination Half-life (t½) | 7.01 ± 0.80 hours |

| Total Clearance | 555.2 ± 180.6 mL/min |

| Absolute Bioavailability | 63 ± 25% |

Table 2: Pharmacokinetic Parameters of Doxofylline in Adults with Chronic Bronchitis (Intravenous Administration)[1][9]

| Parameter | Value |

| Dose | 100 mg single dose over 10 minutes |

| Elimination Half-life (t½) | 1.83 ± 0.37 hours |

Experimental Protocol: Quantification of Doxofylline in Human Plasma using UPLC-MS/MS

This protocol outlines a validated method for the determination of Doxofylline in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard (IS)[8][9].

Materials and Reagents

-

Doxofylline reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Human plasma (with anticoagulant)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Doxofylline Stock Solution (3.00 mg/mL): Accurately weigh and dissolve Doxofylline in methanol[8].

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol.

-

Doxofylline Working Solutions: Prepare a series of working solutions for the calibration curve and quality control (QC) samples by diluting the stock solution with 50% methanol solution. Concentrations can range from 400 ng/mL to 640,000 ng/mL[8].

-

Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound stock solution with 50% methanol solution to achieve a final concentration of 500 ng/mL[8].

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of the IS working solution (500 ng/mL this compound in methanol) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

UPLC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Doxofylline.

| Parameter | Condition |